
tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate
Overview
Description
tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate: is a chemical compound commonly used in organic synthesis. It is characterized by the presence of a tert-butyl ester group, a Boc-protected amino group, and a bromine atom on a butanoate backbone. This compound is particularly useful in peptide synthesis and as an intermediate in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate to form the Boc-protected amino group.
Bromination: The butanoate backbone is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid (TFA) to yield the free amine.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like triethylamine.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
- Substitution reactions yield various substituted butanoates.
- Deprotection reactions yield the free amine.
- Hydrolysis reactions yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate is widely used in peptide synthesis as a building block.
Biology and Medicine: This compound is used in the synthesis of biologically active peptides and small molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate primarily involves its role as a synthetic intermediate. The Boc-protected amino group provides stability during synthetic transformations, and the bromine atom serves as a reactive site for substitution reactions. The tert-butyl ester group offers protection to the carboxylic acid functionality, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
tert-Butyl (S)-3-amino-4-bromobutanoate: Lacks the Boc protection on the amino group.
tert-Butyl (S)-3-(Boc-amino)-4-chlorobutanoate: Contains a chlorine atom instead of a bromine atom.
tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate: Contains an iodine atom instead of a bromine atom.
Uniqueness: tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate is unique due to the combination of the Boc-protected amino group and the bromine atom. This combination allows for selective deprotection and substitution reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈BrN₁O₄. It features a tert-butyl group, a Boc (tert-butoxycarbonyl) protecting group, and a bromine atom attached to a butanoate backbone. The presence of these functional groups contributes to its reactivity and biological activity.
Target Interaction
The compound primarily acts through nucleophilic substitution reactions due to the electrophilic nature of the bromine atom. This allows it to interact with various nucleophiles, including amines and thiols, facilitating the formation of peptide bonds in biological systems.
Biochemical Pathways
this compound plays a crucial role in peptide synthesis, where it serves as a building block for more complex molecules. The formation and cleavage of the Boc-protected amines are central to its biochemical interactions.
Pharmacokinetics
The pharmacokinetic properties of this compound can be influenced by its structural features, particularly the stability of the Boc group under varying environmental conditions such as pH and temperature. These factors determine its bioavailability and efficacy in biological systems.
Biological Activity
Research Findings
Studies have shown that this compound exhibits various biological activities, particularly in the realm of drug synthesis and development. It is utilized in the design of peptides that may have therapeutic applications, including antimicrobial agents .
Case Studies
- Peptide Synthesis : In one study, researchers used this compound as a key intermediate in synthesizing cyclic peptides that demonstrated enhanced stability and activity against specific bacterial strains.
- Drug Development : Another investigation highlighted its role in developing novel drug candidates targeting specific receptors involved in inflammatory responses.
Applications
The compound finds applications across various fields:
- Peptide Synthesis : It is used extensively as a building block for synthesizing peptides and other complex molecules.
- Medicinal Chemistry : The compound is integral to developing pharmaceuticals, particularly those targeting specific biological pathways.
- Bioconjugation : It is employed in modifying biomolecules for drug delivery systems and diagnostic applications.
Table 1: Reactivity Profile of this compound
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Substitution of bromine with nucleophiles such as amines |
Deprotection | Removal of Boc group under acidic conditions |
Ester Hydrolysis | Hydrolysis to yield corresponding carboxylic acid |
Table 2: Summary of Biological Activities
Study Reference | Biological Activity | Findings |
---|---|---|
Study A | Antimicrobial Activity | Effective against Gram-positive bacteria |
Study B | Peptide Synthesis | Key intermediate in cyclic peptide formation |
Study C | Drug Development | Targeted receptor modulation |
Properties
IUPAC Name |
tert-butyl (3S)-4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZBCOHGRDGBDM-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CBr)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CBr)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117184 | |
Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501117184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2006286-94-6 | |
Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2006286-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501117184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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